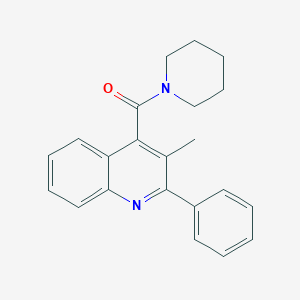
2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate” is a complex organic molecule. It contains a nitrophenyl group, an oxoethyl group, and an aminobenzoate group. These groups are common in many organic compounds and can contribute to a variety of chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The nitro group is electron-withdrawing and can make the phenyl ring more susceptible to electrophilic aromatic substitution. The oxoethyl group could potentially undergo oxidation or reduction reactions. The aminobenzoate group could participate in reactions typical of carboxylic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase the compound’s polarity and affect its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Convenient Synthesis Approaches : Research has developed convenient synthesis methods for compounds related to 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate. For example, a study outlined a simple, efficient one-pot synthesis of 3-aminobenzo[b]thiophenes, which are structurally related to the compound , demonstrating the chemical versatility and potential for creating derivatives (Androsov et al., 2010).
- Characterization and Molecular Structure : The molecular structure, hyperpolarizability, and electronic properties of 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, a compound with a similar structure, were thoroughly investigated using spectroscopy and crystallography. This research provides insights into the electronic characteristics and stability of such molecules, which could be relevant for understanding the properties of 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate (Kumar et al., 2014).
Potential Applications
- Materials Science and Sensitization : Studies on compounds with nitrobenzoate groups have explored their potential in materials science, such as the sensitization of Eu(III) and Tb(III) luminescence. These findings could suggest applications of 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate in the development of luminescent materials and optical devices (Viswanathan & Bettencourt-Dias, 2006).
- Antibacterial Research : The antibacterial potential of structurally related compounds has been evaluated, suggesting that derivatives of 2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate could have applications in the development of new antibacterial agents. This aligns with the research on S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol, emphasizing the significance of nitrophenyl groups in antibacterial activity (Aziz‐ur‐Rehman et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 3-aminobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c16-12-5-1-4-11(7-12)15(19)22-9-14(18)10-3-2-6-13(8-10)17(20)21/h1-8H,9,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQBEZHTQOYYLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-2-oxoethyl 3-aminobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-Nitrophenyl}-2-oxoethyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B434903.png)
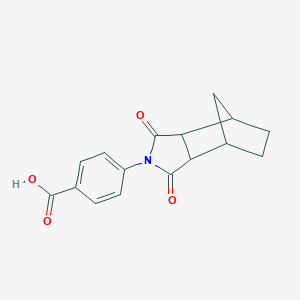
![(1-Bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetic acid (non-preferred name)](/img/structure/B435001.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B435017.png)
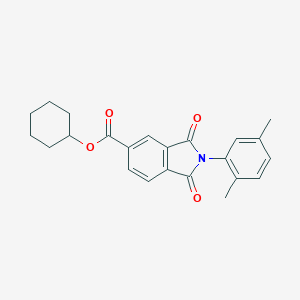
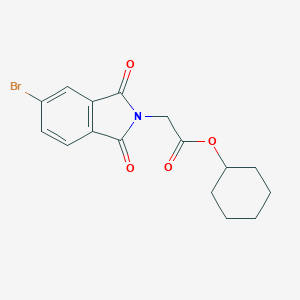
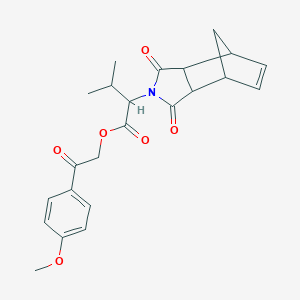
![3-{[4-(4-Chlorophenoxy)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B435230.png)
![2-{[4-(4-Chlorophenoxy)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B435233.png)
![1-[4-(1-Naphthyloxy)phenyl]-2,6-piperidinedione](/img/structure/B435249.png)
![[2-(4-Methoxyphenyl)quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B435287.png)
![17-[2-(4-Morpholinyl)-2-oxoethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B435312.png)

